molecular formula C15H18N2O3 B2579840 N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-71-9

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2579840
CAS RN: 852368-71-9
M. Wt: 274.32
InChI Key: CHYRUBQWEWWZLU-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry due to its potential to enhance physical performance and endurance.

Scientific Research Applications

Potential as Cannabinoid Receptor Ligand

Research on indol-3-yl-oxoacetamides, a category including compounds structurally similar to N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has identified their potential as potent and selective ligands for the cannabinoid receptor type 2 (CB2). A study by Moldovan et al. (2017) synthesized a series of these compounds, finding the fluorinated derivative to be a highly selective CB2 ligand with significant affinity, indicated by a Ki value of 6.2 nM (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).

Role in Synthesis of Beta-Lactam Antibiotics

The 2-methoxypropan-2-yl group, an essential component of the compound , has been highlighted for its role as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This group satisfies requirements for low-cost, convenience, and selectivity, crucial for synthesizing broad-spectrum antibiotics effective against strains of Pseudomonas aeruginosa. This use underscores its importance in medicinal chemistry for developing novel antibiotics (Woo, 1981).

Antimicrobial Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, sharing core structural motifs with N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated promising antibacterial and antifungal activities, with some showing significant efficacy against pathogenic microorganisms, highlighting their potential in addressing antibiotic resistance (Debnath & Ganguly, 2015).

Herbicidal Activities

Research into N-(1-arylethenyl)-2-chloroacetamides, which bear structural resemblance to the compound of interest, has demonstrated their herbicidal activities against upland weeds. This finding indicates the potential agricultural applications of such compounds, offering a new avenue for the development of herbicides (Okamoto et al., 1991).

Antituberculosis and COX-2 Inhibition

The compound has also been implicated in the synthesis and biological evaluation for antituberculosis activity and COX-2 inhibition, suggesting its utility in developing treatments for tuberculosis and inflammation-related disorders. These applications underscore the broad therapeutic potential of the compound beyond its core chemical properties (Bai et al., 2011; Uddin et al., 2009).

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(8-20-3)16-15(19)14(18)13-10(2)17-12-7-5-4-6-11(12)13/h4-7,9,17H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRUBQWEWWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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